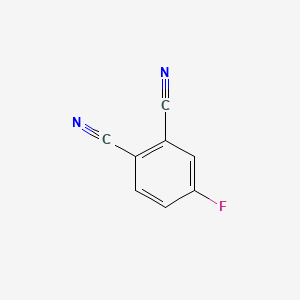

4-Fluorophthalonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEKYCCJLSRLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073601 | |

| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65610-14-2 | |

| Record name | 4-Fluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065610142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorophthalonitrile: Synthesis, Properties, and Applications in Modern Research

For Immediate Release

A comprehensive technical guide on 4-Fluorophthalonitrile (CAS No. 65610-14-2), a pivotal building block in the synthesis of advanced materials and pharmaceutical agents, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of its chemical and physical properties, detailed synthesis protocols, reactivity, and critical applications, with a focus on its role in the development of kinase inhibitors and phthalocyanine-based materials.

Core Compound Identification and Properties

This compound, also known as 1,2-Dicyano-4-fluorobenzene, is a fluorinated aromatic nitrile that has garnered significant interest for its versatile reactivity.[1][2] Its unique electronic properties, stemming from the presence of a fluorine atom and two nitrile groups on the benzene ring, make it an invaluable precursor in various synthetic pathways.

| Property | Value | Source(s) |

| CAS Number | 65610-14-2 | [1][2] |

| Molecular Formula | C₈H₃FN₂ | [1][2] |

| Molecular Weight | 146.12 g/mol | [1][2] |

| Appearance | White to off-white solid/crystal powder | [2] |

| Melting Point | 100-104 °C | [2] |

| Solubility | While quantitative data is not readily available, phthalonitriles are generally soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), with limited solubility in water.[3][4] |

Synthesis of this compound: A Protocol Grounded in Nucleophilic Aromatic Substitution

The synthesis of this compound is most commonly achieved through a halogen-exchange (Halex) reaction, a cornerstone of nucleophilic aromatic substitution (SNAr). This process leverages the high electronegativity of the fluorine atom to facilitate the displacement of a leaving group, typically chlorine, from an activated aromatic ring.

A plausible and efficient laboratory-scale synthesis can be adapted from established procedures for analogous fluorinated benzonitriles.[1][5] The following protocol outlines the synthesis from the readily available 4-chlorophthalonitrile.

Experimental Protocol: Synthesis via Halogen-Exchange

Reaction Scheme:

Caption: Synthesis of this compound via Halogen-Exchange Reaction.

Materials:

-

4-Chlorophthalonitrile

-

Anhydrous spray-dried potassium fluoride (KF)

-

Anhydrous dimethyl sulfoxide (DMSO) or sulfolane

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Drying of Reagents: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a reflux condenser, add anhydrous potassium fluoride and toluene. Heat the mixture to reflux to azeotropically remove any residual water. After cooling under an inert atmosphere (e.g., nitrogen or argon), remove the toluene under vacuum.

-

Reaction Setup: To the flask containing the dried KF, add anhydrous DMSO or sulfolane, followed by 4-chlorophthalonitrile. If using, add the phase-transfer catalyst at this stage.

-

Reaction Execution: Heat the reaction mixture to 180-220 °C with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can vary from several hours to over a day depending on the scale and temperature.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a large volume of cold deionized water with stirring. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts and residual solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

-

Drying: Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | The aromatic region of the spectrum is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the fluorinated ring will exhibit distinct splitting patterns.[6] |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The nitrile carbons will appear in the characteristic downfield region (around 115-120 ppm). |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift being characteristic of an aryl fluoride. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.[7] |

| FT-IR | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹.[8] Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 146. Fragmentation may involve the loss of HCN (m/z = 27) or other characteristic fragments of aromatic nitriles. |

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the interplay of its functional groups. The two electron-withdrawing nitrile groups, along with the highly electronegative fluorine atom, render the aromatic ring electron-deficient. This electronic nature makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).

Caption: Generalized Mechanism of SNAr on this compound.

In SNAr reactions, the fluorine atom serves as an excellent leaving group. The rate-determining step is the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing capacity of the nitrile groups, particularly from the ortho and para positions, is crucial for stabilizing this intermediate, thereby accelerating the reaction.

Applications in Drug Discovery and Materials Science

Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of targeted cancer therapeutics, particularly kinase inhibitors. For instance, it is a key intermediate in the synthesis of Alectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, which are implicated in certain types of non-small cell lung cancer.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound = 99.0 65610-14-2 [sigmaaldrich.com]

- 3. Phthalonitrile - Wikipedia [en.wikipedia.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. doras.dcu.ie [doras.dcu.ie]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Introduction: The Strategic Role of 4-Fluorophthalonitrile

An In-depth Technical Guide to 4-Fluorophthalonitrile: Properties, Reactivity, and Applications

This compound (4-FPN) is a highly functionalized aromatic compound distinguished by a benzene ring substituted with a fluorine atom and two adjacent nitrile groups. This unique arrangement of electron-withdrawing groups makes it an exceptionally valuable and reactive building block in synthetic chemistry. As an aryl fluorinated precursor, it serves a critical role in the development of advanced materials, particularly in the synthesis of fluorinated phthalocyanines, which exhibit unique electronic and photophysical properties. For researchers and professionals in drug development, the incorporation of fluorine is a well-established strategy for modulating the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, its characteristic reactivity, detailed experimental considerations, and its applications in pioneering research fields.

Section 1: Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature[1][2][3]. Its core identifiers and physical properties are summarized below, providing a foundational dataset for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 65610-14-2 | [4] |

| Molecular Formula | C₈H₃FN₂ | [4] |

| Molecular Weight | 146.12 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [1][2][3] |

| Melting Point | 100-105 °C | [1][2][3][4] |

| Boiling Point | 303.7 ± 27.0 °C (Predicted) | [2] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [2] |

| IUPAC Name | 4-fluorobenzene-1,2-dicarbonitrile | |

| Synonyms | 1,2-Dicyano-4-fluorobenzene | [3] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be reliably inferred from its structure and the known properties of its parent compound, phthalonitrile. Phthalonitrile has low solubility in water but is soluble in common organic solvents such as ethanol, acetonitrile, and dimethylformamide (DMF)[5]. Given the polar nature of the nitrile groups and the fluorine atom, this compound is expected to be readily soluble in polar aprotic solvents like DMSO, DMF, and acetone, and moderately soluble in ethers like THF. Its solubility is anticipated to be limited in nonpolar hydrocarbon solvents. As with most solids, solubility generally increases with temperature[5].

Expert Insight: When planning reactions, DMF and DMSO are excellent solvent choices as they readily dissolve the substrate and are stable at the elevated temperatures often required for nucleophilic aromatic substitution reactions involving this compound.

Section 2: Spectroscopic Signature

Infrared (IR) Spectroscopy

The IR spectrum provides a direct fingerprint of the molecule's functional groups.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ . This is a highly characteristic peak for aromatic nitriles and serves as a primary identifier[6][7].

-

Aromatic C=C Stretch: Multiple bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, confirming the presence of the benzene ring[8].

-

Aromatic C-H Stretch: A weak to medium absorption will be present just above 3000 cm⁻¹ [8].

-

C-F Stretch: A strong, characteristic band is expected in the 1200-1300 cm⁻¹ region, indicative of the aryl-fluoride bond[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the unique fluorine environment.

-

¹H NMR: The aromatic region (δ 7.0-8.5 ppm) will show a complex splitting pattern for the three protons on the benzene ring. Due to fluorine and nitrile group influences, these protons will exhibit coupling to each other (ortho, meta) and to the fluorine atom.

-

¹³C NMR: The spectrum will display 8 distinct signals. The two nitrile carbons will appear downfield (δ ~115-120 ppm). The six aromatic carbons will resonate between δ ~110-150 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond coupling constant (¹JCF ≈ 250 Hz).

-

¹⁹F NMR: This is a powerful tool for any fluorinated compound[9][10]. A single resonance is expected. Its chemical shift, relative to a standard like CFCl₃, will be indicative of the electronic environment of the fluorine atom on the electron-deficient aromatic ring[11].

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 146 , corresponding to the molecular weight of the compound[2][12].

Section 3: Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the interplay between the two electron-withdrawing nitrile groups and the fluorine substituent on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically useful reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is highly favored due to two key factors:

-

Ring Activation: The two nitrile groups are potent electron-withdrawing groups. They strongly reduce the electron density of the aromatic ring, particularly at the ortho and para positions, making it susceptible to attack by nucleophiles[13].

-

Excellent Leaving Group: Fluorine, despite being a weak leaving group in aliphatic substitution (SN2), is an excellent leaving group in SNAr reactions. Its high electronegativity creates a significant partial positive charge on the carbon to which it is attached, providing a highly electrophilic site for the initial nucleophilic attack, which is the rate-determining step of the reaction[14].

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex[13][15].

Caption: Generalized mechanism of SNAr on this compound.

This reactivity allows for the straightforward introduction of a wide variety of nucleophiles (e.g., alcohols, thiols, amines) at the 4-position, making 4-FPN a versatile precursor for highly substituted phthalonitrile derivatives.

Section 4: Synthesis and Experimental Protocols

Synthesis of this compound

While several synthetic routes are possible, a common laboratory-scale approach would be the halogen exchange (Halex) reaction from a more accessible precursor, such as 4-chlorophthalonitrile, using a fluoride salt like KF or CsF in a high-boiling polar aprotic solvent[16]. Another viable route involves the palladium-catalyzed cyanation of a difluorodibromobenzene precursor[17].

Protocol: A Representative SNAr Reaction

This protocol details a general procedure for the substitution of the fluorine atom with an alkoxide nucleophile, a common step in the synthesis of phthalocyanine precursors.

Objective: To synthesize 4-alkoxyphthalonitrile from this compound.

Materials:

-

This compound (1.0 eq)

-

Desired Alcohol (ROH) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Dimethylformamide (DMF, anhydrous)

Workflow Diagram:

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension.

-

Nucleophile Addition: Add the alcohol (1.2 eq) to the mixture.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality Check: Heating is necessary to overcome the activation energy of the rate-determining nucleophilic attack. K₂CO₃ acts as a base to deprotonate the alcohol, generating the more nucleophilic alkoxide in situ.

-

-

Workup: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-alkoxyphthalonitrile.

-

Self-Validation: The purity of the final product must be confirmed by NMR and MS analysis, ensuring the spectroscopic data matches the expected structure.

-

Section 5: Applications in Research & Development

Precursor to Phthalocyanines

The most prominent application of this compound and its derivatives is in the synthesis of phthalocyanines (Pcs)[18][19]. Pcs are large, aromatic macrocycles, structurally similar to porphyrins, that are widely used as dyes, pigments, and functional materials. The cyclotetramerization of phthalonitriles in the presence of a metal salt yields the corresponding metallated phthalocyanine.

By first using SNAr to replace the fluorine atom of 4-FPN with other functional groups, researchers can precisely tune the final properties of the phthalocyanine. For example, introducing fluorine atoms onto the periphery of the Pc ring can induce n-type semiconductor behavior, which is valuable for creating materials for organic field-effect transistors (OFETs) and chemical sensors[1].

Role in Medicinal Chemistry

While direct applications of 4-FPN as a drug are not documented, its role as a fluorinated building block is highly relevant to drug discovery. The strategic incorporation of fluorine into a drug candidate can profoundly enhance its properties:

-

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can increase a drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole interactions) with a biological target.

-

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by adding fluorine, which can improve its ability to cross cell membranes.

Therefore, this compound serves as a valuable starting point for synthesizing novel, fluorinated heterocyclic compounds that can be screened for biological activity[6].

Section 6: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: Acute Toxicity, Oral (Category 2)[4]. It is fatal if swallowed (H300)[4]. It is also reported to cause skin and eye irritation.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or face shield, and chemical-resistant gloves[4]. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up in an area designated for toxic materials[2].

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

-

Benseman, T., et al. (2017). Synthesis and characterization of fluorophthalocyanines bearing four 2-(2-thienyl)ethoxy moieties: from the optimization of the fluorine substitution to chemosensing. RSC Publishing. Available at: [Link]

-

NIST. (n.d.). Tetrafluorophthalonitrile. NIST WebBook. Available at: [Link]

-

Claessens, C. G., et al. (2021). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. ResearchGate. Available at: [Link]

-

Solubility of Things. (n.d.). Phthalonitrile. Solubility of Things. Available at: [Link]

-

PubChem. (n.d.). Tetrafluoroisophthalonitrile. PubChem. Available at: [Link]

-

CyberLeninka. (2024). Gas-Phase Structure of 4-(4-Hydroxyphenylazo)phthalonitrile – Precursor for Synthesis of Phthalocyanines with Macrocyclic and Azo Chromophores. CyberLeninka. Available at: [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link]

-

Nilsson, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]

-

PubChem. (n.d.). 4,5-Difluorophthalonitrile. PubChem. Available at: [Link]

-

Singleton, D. A., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Ojima, I. (2013). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Future Medicinal Chemistry. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Smith, D. M., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

SpectraBase. (n.d.). Tetrafluoroterephthalonitrile. SpectraBase. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of phthalonitrile-loaded Cu@chitosan. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1H, 13C and 19F NMR Chemical Shifts of Fluorinated Compounds. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-. NIST WebBook. Available at: [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. Available at: [Link]

-

PubChem. (n.d.). Phthalonitrile. PubChem. Available at: [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Available at: [Link]

Sources

- 1. Synthesis and characterization of fluorophthalocyanines bearing four 2-(2-thienyl)ethoxy moieties: from the optimization of the fluorine substitution ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05325H [pubs.rsc.org]

- 2. Tetrafluorophthalonitrile [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. This compound = 99.0 65610-14-2 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. colorado.edu [colorado.edu]

- 12. Tetrafluorophthalonitrile | C8F4N2 | CID 74600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. quod.lib.umich.edu [quod.lib.umich.edu]

- 18. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cyberleninka.ru [cyberleninka.ru]

An In-depth Technical Guide to 4-Fluorophthalonitrile: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 4-Fluorophthalonitrile, a key fluorinated building block in advanced material and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven experimental insights, and critical safety information to support its application in complex synthetic workflows.

Core Molecular and Physical Properties

This compound is an aromatic compound distinguished by a benzene ring substituted with one fluorine atom and two adjacent nitrile (-C≡N) groups. This specific arrangement of functional groups imparts unique electronic properties and reactivity, making it a valuable precursor in various chemical syntheses.

The presence of the electron-withdrawing fluorine atom and nitrile groups deactivates the aromatic ring, influencing its reactivity in electrophilic substitution reactions and activating it for nucleophilic aromatic substitution (SNAr).

Chemical Structure and Identification

The foundational step in any experimental design is the unambiguous identification of the starting material. The structural and identifying information for this compound is detailed below.

Molecular Structure Diagram:

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

For ease of reference in experimental planning, such as stoichiometry calculations and analytical characterization, the core quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₃FN₂ | PubChem[1] |

| Molecular Weight | 146.12 g/mol | Sigma-Aldrich, TCI[2] |

| IUPAC Name | 4-fluorobenzene-1,2-dicarbonitrile | PubChem[1] |

| CAS Number | 65610-14-2 | Sigma-Aldrich, PubChem[1] |

| Physical Form | Solid, White to Almost white powder/crystal | TCI, Sigma-Aldrich[2] |

| Melting Point | 100-104 °C | Sigma-Aldrich |

| Common Synonyms | 1,2-Dicyano-4-fluorobenzene, 4-fluorophthalodinitrile | TCI, PubChem[1][2] |

Synthesis and Reactivity Profile

This compound serves as a versatile intermediate. Its synthesis and subsequent reactions are critical for drug development and materials science professionals.

Common Synthetic Application: Phthalocyanine Synthesis

A primary application of this compound is in the synthesis of fluorinated phthalocyanines. These macrocyclic compounds have significant applications in areas such as catalysis, photodynamic therapy, and as advanced materials for electronics. The fluorine substituents enhance the solubility, thermal stability, and electronic properties of the resulting phthalocyanine complex.

Workflow for a Generic Metal-Phthalocyanine Synthesis:

The synthesis typically involves a metal-templated cyclotetramerization of four phthalonitrile units. The choice of metal salt (e.g., zinc chloride, copper(II) chloride) and reaction conditions dictates the central metal atom of the final complex.

Caption: Generalized workflow for metal-phthalocyanine synthesis.

Causality in Protocol Design:

-

High-Boiling Solvent: The use of solvents like quinoline or N,N-dimethylformamide (DMF) is necessary to achieve the high temperatures required for the cyclization reaction to proceed at a reasonable rate.

-

Inert Atmosphere: An inert atmosphere of nitrogen or argon is crucial to prevent oxidation of the reactants and the metal center, particularly at elevated temperatures, ensuring the integrity of the desired product.

-

Acidic Workup: The precipitation and washing with an acidic solution (e.g., HCl in ethanol) helps to remove basic impurities, such as residual quinoline, and to protonate any partially formed, soluble intermediates, aiding their removal.

Safety and Handling

As a Senior Application Scientist, it is imperative to underscore the toxicological profile of this compound. It is classified as highly toxic and requires stringent safety protocols.

-

Hazard Classification: Acutely toxic if swallowed (Fatal if swallowed, H300).[1][2] It can also be toxic in contact with skin or if inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Mandatory PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A lab coat.

-

For handling larger quantities or the dry powder, a respirator with an appropriate cartridge (e.g., P3) is recommended.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a cornerstone building block for creating complex, high-performance molecules. Its unique electronic structure, driven by the interplay of its nitrile and fluoro-substituents, provides a gateway to novel phthalocyanines and other advanced materials. A thorough understanding of its chemical properties, coupled with a rigorous adherence to safety protocols, is essential for leveraging its full synthetic potential in research and development.

References

Sources

A Researcher's In-depth Guide to the Solubility of 4-Fluorophthalonitrile in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorophthalonitrile (4-FPN), a crucial building block in the synthesis of advanced materials such as phthalocyanines.[1] Given the frequent use of 4-FPN in organic synthesis, a thorough understanding of its solubility in various organic solvents is paramount for reaction design, optimization, purification, and formulation. This document is intended for researchers, scientists, and professionals in drug development and materials science who handle this compound.

Understanding the Solubility of this compound: A Molecular Perspective

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[2] To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Physicochemical Properties of this compound

This compound is a solid at room temperature with a melting point range of 100-104 °C. Its key structural features, which dictate its solubility, are the aromatic benzene ring, two polar nitrile (-C≡N) groups, and a highly electronegative fluorine atom.

| Property | Value | Source |

| Molecular Formula | C₈H₃FN₂ | |

| Molecular Weight | 146.12 g/mol | |

| Melting Point | 100-104 °C | |

| Appearance | Solid | |

| InChI Key | QQEKYCCJLSRLEC-UHFFFAOYSA-N |

The presence of the nitrile groups and the fluorine atom introduces significant polarity to the molecule. The nitrile groups are strong hydrogen bond acceptors, while the fluorine atom is a weak one. The aromatic ring is nonpolar and capable of π-π stacking interactions. Therefore, the solubility of 4-FPN will be highest in solvents that can effectively interact with these functional groups.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its solubility based on the behavior of structurally similar compounds and fundamental chemical principles. Phthalonitrile, the parent compound, is soluble in common organic solvents.[3] The introduction of a fluorine atom is expected to modulate this solubility.

Based on its structure, 4-FPN is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Inferred Solubility in Common Organic Solvents:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| High Solubility | |||

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds like 4-FPN.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and is an excellent solvent for a wide range of organic and inorganic compounds.[6][7] |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to accept hydrogen bonds make it a good solvent for polar organic molecules. Tetrafluorophthalonitrile is known to be soluble in acetone.[8] |

| Acetonitrile | Polar Aprotic | Soluble | The nitrile group in acetonitrile can engage in dipole-dipole interactions with the nitrile groups of 4-FPN. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a versatile polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[9][10] |

| Moderate Solubility | |||

| Chloroform (CHCl₃) | Weakly Polar | Moderately Soluble | Chloroform can act as a hydrogen bond donor and its moderate polarity allows for dissolution of moderately polar compounds.[11] |

| Dichloromethane (DCM) | Weakly Polar | Moderately Soluble | Similar to chloroform, DCM is a versatile solvent for a range of organic compounds. |

| Ethanol | Polar Protic | Moderately Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor to the nitrile groups of 4-FPN. However, the nonpolar ethyl chain may limit solubility compared to more polar aprotic solvents. |

| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, methanol can form hydrogen bonds. Its higher polarity compared to ethanol may slightly enhance solubility. Tetrafluorophthalonitrile is soluble in methanol.[1] |

| Low Solubility/Insoluble | |||

| Toluene | Nonpolar | Sparingly Soluble to Insoluble | The primary interaction would be weak van der Waals forces with the aromatic ring of 4-FPN. The polar nature of the nitrile and fluorine groups will limit solubility. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane lacks the ability to form significant favorable interactions with the polar functional groups of 4-FPN. |

| Water | Polar Protic | Insoluble | Despite its polarity and ability to form hydrogen bonds, the nonpolar aromatic ring of 4-FPN significantly limits its solubility in water. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocol provides a reliable method for this determination.

Materials and Equipment

-

This compound (≥99.0% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of 4-FPN solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the desired organic solvent to the vial.

-

Add a magnetic stir bar.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve of known concentrations of 4-FPN in the same solvent is required.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Considerations

This compound is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in common organic solvents, based on its molecular structure and the principles of intermolecular forces. While quantitative data is sparse, the provided qualitative predictions and a robust experimental protocol will enable researchers to effectively utilize this important chemical in their synthetic endeavors. The "like dissolves like" principle serves as a strong predictive tool, indicating high solubility in polar aprotic solvents. For precise applications, the outlined experimental workflow offers a self-validating method to obtain accurate solubility data.

References

-

PubChem. (n.d.). Phthalonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Difluorophthalonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Elsevier. (2023, October 3). Reaxys. Retrieved from [Link]

-

Elsevier. (n.d.). Reaxys® — Chemistry data and AI to optimize small molecule discovery. Retrieved from [Link]

-

PubChem. (n.d.). Tetrafluorophthalonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Elsevier. (n.d.). Quick Reference Guide - Reaxys. Retrieved from [Link]

-

Wikipedia. (2024, January 5). Tetrahydrofuran. Retrieved from [Link]

- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

-

ResearchGate. (n.d.). (1) Absorption and (2) emission spectra of compound 4 in chloroform (0.50×10 –7 M). Retrieved from [Link]

-

Wikipedia. (2024, January 6). Dimethyl sulfoxide. Retrieved from [Link]

-

Solubility of Things. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Bradley, J.-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

-

ResearchGate. (n.d.). Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. Retrieved from [Link]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

-

Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

-

IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

Wikipedia. (2024, January 4). Dimethylformamide. Retrieved from [Link]

-

The CUNY School of Medicine. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). (4-Fluorophenyl)methanol. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Chloroform (FDB000760). Retrieved from [Link]

-

gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of PHAs in different solvents relative to chloroform (100%). Retrieved from [Link]

-

PubChem. (n.d.). Dimethylformamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3,4,5,6-Tetrafluorophthalonitrile | 1835-65-0 [chemicalbook.com]

- 2. 溶剂混溶性表 [sigmaaldrich.com]

- 3. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 5. productcatalog.eastman.com [productcatalog.eastman.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Tetrafluoroterephthalonitrile 99 1835-49-0 [sigmaaldrich.com]

- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Showing Compound Chloroform (FDB000760) - FooDB [foodb.ca]

A Comprehensive Safety and Handling Guide for 4-Fluorophthalonitrile

Introduction: 4-Fluorophthalonitrile is a versatile aryl fluorinated building block, frequently employed in the synthesis of complex molecules such as phthalocyanines.[1] Its unique chemical structure makes it a valuable precursor in materials science and drug development. However, its utility is matched by a significant toxicological profile that demands rigorous safety protocols. This guide provides an in-depth analysis of the safety data for this compound, offering field-proven insights and detailed procedures for its safe handling, storage, and disposal. It is designed to empower researchers, scientists, and drug development professionals to work confidently and safely with this compound.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physical properties is the first step in a thorough risk assessment. These properties dictate its behavior under laboratory conditions and inform appropriate handling and storage strategies.

| Property | Value | Source |

| CAS Number | 65610-14-2 | [1] |

| Molecular Formula | C₈H₃FN₂ | [2] |

| Molecular Weight | 146.12 g/mol | [1][2] |

| Synonyms | 1,2-Dicyano-4-fluorobenzene | [3] |

| Physical Form | Solid | [1] |

| Melting Point | 100-104 °C | [1] |

| Flash Point | Not Applicable | [1] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. This compound is classified as a highly toxic substance, a fact that must be at the forefront of all handling procedures.

The primary and most severe hazard associated with this compound is its acute oral toxicity.[1][4] The classification "Acute Toxicity, Oral, Category 2" signifies that a very small amount of this substance can be fatal if ingested. This high level of toxicity is the principal driver for the stringent engineering controls, personal protective equipment (PPE), and handling protocols detailed in this guide.

| GHS Classification | Details |

| Pictogram | GHS06: Skull and Crossbones[1] |

| Signal Word | Danger [1] |

| Hazard Statements | H300: Fatal if swallowed. [1][3] H315: Causes skin irritation.[2][4] H319: Causes serious eye irritation.[2][4] |

| Precautionary Statements | P264: Wash hands and any exposed skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][4] P405: Store locked up.[4] P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Section 3: Toxicological Profile

Understanding the routes of exposure and potential health effects is critical for preventing accidental exposure and responding effectively in an emergency.

-

Oral Exposure (Ingestion): This is the most critical route of exposure. The compound is classified as fatal if swallowed .[1][3] The nitrile groups (-C≡N) in the molecule are of particular concern, as they can be metabolized to release cyanide ions, which interfere with cellular respiration, leading to rapid and severe systemic toxicity. Accidental ingestion of even minute quantities requires immediate and urgent medical intervention.

-

Dermal Exposure (Skin Contact): this compound can cause skin irritation.[2][4] Prolonged contact should be avoided, and any contamination must be washed off promptly. While not the primary hazard, absorption through the skin, especially if the skin is abraded, could contribute to systemic toxicity.

-

Eye Contact: The compound is known to cause serious eye irritation.[2][4] As a solid powder, it can cause mechanical irritation and chemical damage to the cornea and other sensitive eye tissues.

-

Inhalation: While it is a solid with low vapor pressure at room temperature, inhalation of airborne dust particles can occur, particularly when weighing or transferring the material. Inhaled particles can cause respiratory tract irritation.[5]

Section 4: Safe Handling and Storage Protocols

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment work in concert to minimize risk at every step. The high toxicity of this compound necessitates a multi-layered approach.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound solid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is not merely a suggestion; it is a critical requirement to prevent the inhalation of fine dust particles.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4] Their proximity is crucial for rapid decontamination in the event of a significant splash or spill.

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected to address all potential exposure routes. The choice of PPE is not arbitrary; it is a direct response to the specific hazards of the compound and the procedure being performed.

Caption: PPE Selection Workflow for this compound.

Standard Operating Procedure for Handling

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Weighing: Conduct all weighing operations on a disposable weigh boat or paper inside the fume hood. This contains any minor spills and simplifies cleanup.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.

-

Post-Handling: After use, thoroughly decontaminate the spatula and work surface. Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them as hazardous waste.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete, even though gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[4]

Storage Requirements

Proper storage is essential for maintaining chemical integrity and ensuring laboratory safety.

-

Security: Due to its high toxicity, this compound must be stored locked up in a designated, clearly labeled cabinet or area to prevent unauthorized access.[4]

-

Container: Keep the container tightly closed to prevent contamination.[6][7]

-

Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight.[6][7][8]

-

Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous chemical reactions.[8][9] It should be stored under Storage Class 6.1A for combustible, highly toxic materials.

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

First-Aid Measures

Immediate and correct first aid can be life-saving. Always show the Safety Data Sheet to responding medical personnel.[4][10]

| Exposure Route | First-Aid Protocol |

| Ingestion | MEDICAL EMERGENCY. Immediately call a Poison Control Center or doctor.[3][4] Rinse the mouth with water.[4][6] Do NOT induce vomiting. [6][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Remove contact lenses if present and easy to do so. Continue rinsing.[4][6] Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove all contaminated clothing.[11][12] Wash the affected area with plenty of soap and water.[4][6][12] If skin irritation occurs, get medical advice.[4][6] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4][6][12] If breathing is difficult, trained personnel may administer oxygen.[6][12] If breathing has stopped, perform artificial respiration.[6][12] Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

-

Specific Hazards: Combustion can produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[13]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic decomposition products.[6][9][14]

Accidental Release Measures

A calm and systematic response to a spill is essential to prevent exposure and contamination.

Caption: Spill Response Workflow for this compound.

Section 6: Disposal Considerations

Chemical waste disposal is strictly regulated to protect human health and the environment.

-

Waste Classification: All this compound, contaminated materials (e.g., gloves, weigh boats, absorbent material), and empty containers must be treated as hazardous waste.

-

Collection: Collect waste in a designated, leak-proof, and clearly labeled container.[15] The label should include the words "Hazardous Waste" and the chemical name.

-

Procedure: Do not dispose of this chemical down the sink or in regular trash.[15] Evaporation is not an acceptable method of disposal.[15] All disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor, in accordance with all federal, state, and local regulations.[4][6][16]

Conclusion

This compound is a valuable chemical intermediate whose utility in research is undeniable. However, its designation as a "Danger: Fatal if swallowed" substance necessitates the highest level of caution. By implementing robust engineering controls, adhering to stringent PPE protocols, and maintaining a state of preparedness for emergencies, researchers can mitigate the risks associated with this compound. Safety is not a matter of chance, but a result of conscious, informed, and disciplined practice.

References

- CPDA. (n.d.). Safety Data Sheet.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

DuPont. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

-

Farnell. (2012). Material Safety Data Sheet - Eco-Duster. Retrieved from [Link]

-

Thermo Fisher Scientific. (2026). SAFETY DATA SHEET - 2,4,5,6-Tetrafluoroisophthalonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Difluorophthalonitrile. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

PubChem. (n.d.). Tetrafluoroisophthalonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Tetrafluorophthalonitrile. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

-

Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Greenbook.net. (2001). T-Methyl 4.5L T&O Safety Data Sheet. Retrieved from [Link]

-

Temple University. (n.d.). Chemical Waste Storage. Retrieved from [Link]

-

OUHSC.edu. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

Sources

- 1. This compound = 99.0 65610-14-2 [sigmaaldrich.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound | 65610-14-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cpda.com [cpda.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Chemical Waste Storage | Campus Operations [campusoperations.temple.edu]

- 9. hudsontech.com [hudsontech.com]

- 10. schc.org [schc.org]

- 11. aksci.com [aksci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. farnell.com [farnell.com]

- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 16. epa.gov [epa.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-Fluorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility and Inherent Risks of 4-Fluorophthalonitrile

This compound is a versatile aryl fluorinated building block with significant applications in the synthesis of complex molecules, most notably phthalocyanines.[1] Its unique chemical structure, featuring a fluorine atom and two nitrile groups on a benzene ring, makes it a valuable precursor in materials science and medicinal chemistry. The electron-withdrawing nature of the fluorine and nitrile groups activates the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This enhanced reactivity is crucial for its role in creating novel materials and potential therapeutic agents.

However, the very chemical properties that make this compound a valuable reagent also contribute to its significant health hazards. This guide provides a comprehensive overview of these hazards, underpinned by a deep understanding of the compound's reactivity, and outlines detailed, field-proven protocols for its safe handling, storage, and disposal. Adherence to these guidelines is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring the safety of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and In-Depth Risk Assessment

A thorough understanding of the hazards associated with this compound is the cornerstone of a robust safety protocol. This compound is classified as acutely toxic and poses significant risks upon exposure.

Summary of GHS Classification and Physicochemical Properties

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the primary hazards associated with this compound.

| Property | Value | Source |

| GHS Pictogram | Skull and crossbones (GHS06) | [1] |

| Signal Word | Danger | [1][2] |

| Hazard Statements | H300: Fatal if swallowed | [1][3] |

| H315: Causes skin irritation | [3] | |

| H319: Causes serious eye irritation | [3] | |

| H335: May cause respiratory irritation | [4] | |

| CAS Number | 65610-14-2 | [1][5] |

| Molecular Formula | C₈H₃FN₂ | [3] |

| Molecular Weight | 146.12 g/mol | [1][3] |

| Appearance | White to almost white solid/powder/crystal | |

| Melting Point | 100-104 °C | [1] |

The Causality Behind the Hazards: A Mechanistic Perspective

The toxicity of this compound is intrinsically linked to its chemical structure and reactivity.

-

Acute Oral Toxicity: The primary and most severe hazard is its high acute oral toxicity.[1][3] While the precise mechanism of toxicity is not extensively documented in the readily available literature, the presence of nitrile groups (-C≡N) is a significant cause for concern. Nitrile compounds can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration. This disruption of the electron transport chain can rapidly lead to cellular hypoxia and, in severe cases, death. The "Fatal if swallowed" classification underscores the critical need to prevent any possibility of ingestion.[6]

-

Skin and Eye Irritation: As a reactive organic compound, this compound can cause significant irritation upon contact with skin and eyes.[3] The electron-deficient nature of the aromatic ring, enhanced by the fluorine and nitrile substituents, makes it susceptible to reaction with nucleophilic functional groups present in biological macromolecules like proteins and enzymes in the skin and eyes. This can lead to local inflammation, redness, pain, and in the case of eye contact, serious damage.

-

Respiratory Tract Irritation: Inhalation of the dust or aerosol of this compound can irritate the respiratory tract.[4] This is a common hazard for powdered solid chemicals, and the irritant nature of the molecule can exacerbate this effect.

-

Reactivity with Nucleophiles: The fluorine atom on the phthalonitrile ring is a good leaving group in nucleophilic aromatic substitution reactions. This reactivity is the basis for its synthetic utility but also presents a potential hazard. It can react with biological nucleophiles, contributing to its toxicity. Furthermore, it will readily react with common laboratory nucleophiles such as amines, alkoxides, and thiols.[7] Understanding this reactivity is crucial for avoiding incompatible mixtures and for quenching reactions safely.

Section 2: Rigorous Protocols for Safe Handling and Storage

Given the significant hazards of this compound, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent work practices, is mandatory.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. This prevents the inhalation of dust and vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[2]

-

Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper selection and use of PPE are critical to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[9][10] Standard safety glasses do not provide adequate protection.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[11][12] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Double gloving is recommended for added protection. Gloves should be inspected before use and changed immediately if contaminated.[13]

-

Body Protection: A long-sleeved laboratory coat, buttoned to the top, is required.[10] An acid-resistant or chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a higher risk of splashing.

-

Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with a P3 (or N95 for dust) cartridge is necessary.

Step-by-Step Experimental Workflow for Handling this compound

The following protocol outlines the essential steps for safely handling solid this compound in a laboratory setting.

-

Preparation and Pre-weighing:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE (goggles, face shield, double nitrile gloves, lab coat, apron).

-

Decontaminate the work surface within the fume hood.

-

Use a disposable weighing boat or a tared, sealed container for weighing.

-

Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust.

-

Immediately close the stock container tightly.

-

-

Dissolution and Reaction Setup:

-

Add the solvent to the reaction vessel first, if possible.

-

Slowly add the weighed this compound to the solvent with stirring to minimize dust formation.

-

Ensure the reaction apparatus is properly assembled and secured within the fume hood.

-

-

Post-reaction Work-up and Quenching:

-

Be mindful that the reaction mixture is still hazardous.

-

If quenching is required, do so slowly and with appropriate cooling.

-

All transfers and manipulations should be performed in the fume hood.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent. Collect the rinsate as hazardous waste.

-

Wipe down the work surface in the fume hood with a suitable decontaminating solution.

-

Dispose of all contaminated disposable items (gloves, weighing boats, paper towels) in a designated, sealed hazardous waste container.

-

Storage with an Emphasis on Incompatibility

Proper storage is crucial to prevent accidents and maintain the chemical's integrity.

-

Storage Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight.[2] It should be stored in a locked cabinet or an area with restricted access.[2][3]

-

Container: Keep the container tightly closed to prevent contamination and moisture absorption.[2][3]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[14] Due to its reactivity with nucleophiles, it should be segregated from amines, alcohols, and thiols.

Visual Workflow for Safe Handling

Caption: Decision-making flowchart for emergency response.

Section 4: Responsible Disposal of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

-

Waste Segregation: All waste contaminated with this compound, including unused product, reaction byproducts, contaminated absorbent materials, and disposable PPE, must be collected as hazardous waste.

-

Waste Containers: Use clearly labeled, leak-proof, and chemically compatible containers for waste collection. [8][15]The container must be kept closed except when adding waste.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Disposal Procedure: Follow your institution's specific procedures for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash. [8]

Conclusion: A Culture of Safety as the Foundation for Scientific Advancement

This compound is a powerful tool in the arsenal of chemists and material scientists. Its potential for innovation, however, is matched by its potential for harm. This guide has provided a comprehensive framework for mitigating the risks associated with this compound. By integrating these principles of hazard assessment, rigorous handling protocols, and emergency preparedness into daily laboratory practice, researchers can harness the synthetic power of this compound while upholding the highest standards of safety. Ultimately, a proactive and informed approach to chemical safety is not a barrier to discovery but an essential foundation upon which scientific progress is built.

References

-

This compound. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Polyfluoroarenes. Part XI. Reactions of tetrafluorophthalonitrile with nucleophilic reagents. (1968). Journal of the Chemical Society C: Organic. Royal Society of Chemistry. Retrieved from [Link]

-

This compound ≥99.0%. (n.d.). MilliporeSigma. Retrieved from [Link]

-

4,5-Difluorophthalonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). Med-Tech News. Retrieved from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. The National Academies Press. Retrieved from [Link]

-

Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS. Retrieved from [Link]

-

Why You Should use Nitrile Glove in Laboratories. (2022, November 29). Eastwest Medico. Retrieved from [Link]

-

Chemical Hygiene Program: Emergency Management. (2015, July 30). University of Rochester Environmental Health & Safety. Retrieved from [Link]

-

Tetrafluorophthalonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Section 3: Emergency Procedures. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

-

Tetrafluoroisophthalonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

2,3,5,6-Tetrafluoroterephthalonitrile. (2025, August 27). Chemsrc. Retrieved from [Link]

-

Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

-

Emergency Response. (n.d.). Hazardous Substances Toolbox. Retrieved from [Link]

-

What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

-

Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology. National Institutes of Health. Retrieved from [Link]

-

Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]

-

Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Choosing The Correct PPE. (n.d.). University of California, Merced Environmental Health & Safety. Retrieved from [Link]

-

Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

-

Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

-

Phthalonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Chemical Waste Storage. (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved from [Link]

-

EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). The University of Oklahoma Health Sciences Center. Retrieved from [Link]

-

Label Review Manual - Chapter 13: Storage and Disposal. (2012, June 5). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. (2021, April 8). Environmental Science and Pollution Research International. National Institutes of Health. Retrieved from [Link]

Sources

- 1. 4-氟邻苯二腈 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C8H3FN2 | CID 103423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Polyfluoroarenes. Part XI. Reactions of tetrafluorophthalonitrile with nucleophilic reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 11. westlab.com.au [westlab.com.au]

- 12. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]

- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 14. fishersci.com [fishersci.com]

- 15. Chemical Waste Storage | Campus Operations [campusoperations.temple.edu]

4-Fluorophthalonitrile: A Senior Application Scientist's Guide to Pricing, Synthesis, and Application

An In-depth Technical Guide for Researchers

Abstract: This guide provides an in-depth technical overview of 4-Fluorophthalonitrile (4-FPN), a critical fluorinated building block for advanced research in drug discovery and materials science. We move beyond simple data presentation to offer field-proven insights into the market pricing for research quantities, a detailed protocol for its synthesis and purification, and a practical guide to its application in the synthesis of functional materials like phthalocyanines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 4-FPN in their work. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound